molecular formula C8H7BrF2O2 B3275322 5-Bromo-1,3-difluoro-2-(methoxymethoxy)benzene CAS No. 623148-02-7

5-Bromo-1,3-difluoro-2-(methoxymethoxy)benzene

Cat. No.: B3275322
CAS No.: 623148-02-7
M. Wt: 253.04 g/mol
InChI Key: WDMZCMVJOMPLIU-UHFFFAOYSA-N
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Description

5-Bromo-1,3-difluoro-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H7BrF2O2. It is a derivative of benzene, characterized by the presence of bromine, fluorine, and methoxymethoxy groups. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,3-difluoro-2-(methoxymethoxy)benzene typically involves the bromination and fluorination of a benzene derivative followed by the introduction of the methoxymethoxy group. One common method involves the following steps:

    Bromination: A benzene derivative is brominated using bromine in the presence of a catalyst such as iron(III) bromide.

    Fluorination: The brominated compound is then fluorinated using a fluorinating agent such as hydrogen fluoride or a fluorine gas.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-difluoro-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the removal of the bromine or fluorine atoms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

5-Bromo-1,3-difluoro-2-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-difluoro-2-(methoxymethoxy)benzene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the methoxymethoxy group can engage in hydrogen bonding and other interactions. These interactions can affect the compound’s reactivity and its ability to bind to enzymes or receptors, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1,3-difluoro-2-methoxybenzene
  • 5-Bromo-2,2-difluoro-1,3-benzodioxole
  • 1,3-Dibromo-5-fluoro-2-methoxybenzene

Uniqueness

5-Bromo-1,3-difluoro-2-(methoxymethoxy)benzene is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This group can influence the compound’s solubility, stability, and interactions with other molecules, making it valuable in specific applications.

Properties

IUPAC Name

5-bromo-1,3-difluoro-2-(methoxymethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O2/c1-12-4-13-8-6(10)2-5(9)3-7(8)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMZCMVJOMPLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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